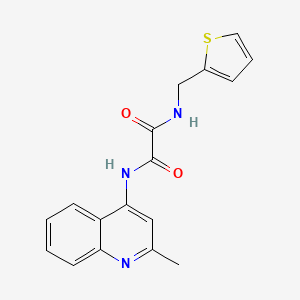

N1-(2-methylquinolin-4-yl)-N2-(thiophen-2-ylmethyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antitumor Activities and Mechanisms

A study focused on the synthesis and evaluation of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, showcasing moderate to high levels of antitumor activities against various cancer cell lines. This research underscores the potential of quinoline derivatives in developing new anticancer agents, with mechanisms involving cell cycle arrest and apoptosis induction in cancer cells (Fang et al., 2016).

Neuroprotective and Anxiolytic Effects

Research on orexin receptors has revealed the neuroprotective and anxiolytic potential of quinolinyl derivatives. By modulating orexin receptors, these compounds can influence sleep and stress responses, indicating their relevance in studies targeting neurological disorders and stress-related conditions (Dugovic et al., 2009).

Chemosensors for Metal Ions

Innovative chemosensors based on thiophen-2-yl and quinolinyl frameworks have been developed for the selective recognition of toxic metal ions, such as Pd2+. These chemosensors offer a novel approach for environmental monitoring and safety assessments, demonstrating the utility of quinoline derivatives in environmental science (Shally et al., 2020).

Inhibitors for Kinases and Receptors

Quinoline derivatives have been identified as potent inhibitors for various kinases and receptors, pivotal in cancer progression and other diseases. Their inhibitory action against specific targets like VEGFR-2 and EGFR tyrosine kinases underscores their potential in drug discovery and therapeutic applications (Riadi et al., 2021).

Molecular Docking and Drug Design

The synthesis and molecular docking studies of quinazolinone-based derivatives, including those with quinoline moieties, have demonstrated their potential as dual inhibitors for critical tyrosine kinases. This research is instrumental in drug design, offering insights into the structural requirements for effective inhibition of cancer-related targets (Al-Suwaidan et al., 2016).

Mecanismo De Acción

Direcciones Futuras

The results of the study on related compounds proved that 4-[(quinolin-4-yl)amino]benzamide derivatives could generate potential candidates in the discovery of anti-influenza virus agents . This suggests that similar compounds, such as “N1-(2-methylquinolin-4-yl)-N2-(thiophen-2-ylmethyl)oxalamide”, might also have potential in this area.

Propiedades

IUPAC Name |

N'-(2-methylquinolin-4-yl)-N-(thiophen-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S/c1-11-9-15(13-6-2-3-7-14(13)19-11)20-17(22)16(21)18-10-12-5-4-8-23-12/h2-9H,10H2,1H3,(H,18,21)(H,19,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJWSBSKDFCNNAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylpropan-1-one](/img/structure/B2371329.png)

![N-(5-chloro-2-methoxyphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2371332.png)

![N-cyclohexyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide](/img/structure/B2371335.png)

![N1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide](/img/structure/B2371341.png)

![Ethyl 2-methyl-5-[(2-methylbenzoyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2371343.png)